(4E)-4-[(1-methyl-1H-pyrazol-3-yl)methylidene]-5-(pentafluoroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a pentafluoroethyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with 5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically refluxed in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(1,1,2,2,2-PENTAFLUOROETHYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentafluoroethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H11F5N4O |
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Molecular Weight |
370.28 g/mol |
IUPAC Name |
(4E)-4-[(1-methylpyrazol-3-yl)methylidene]-5-(1,1,2,2,2-pentafluoroethyl)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H11F5N4O/c1-24-8-7-10(22-24)9-12-13(15(17,18)16(19,20)21)23-25(14(12)26)11-5-3-2-4-6-11/h2-9H,1H3/b12-9+ |
InChI Key |
GGVBMUBQKYEKSH-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C(C(F)(F)F)(F)F |
Canonical SMILES |
CN1C=CC(=N1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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